CDK7-IN-1

Covalent Inhibitor Target Engagement CDK7

Discrepancies in CDK7 phenotype arising from non-covalent inhibitors like samuraciclib can confound transcriptional addiction studies. CDK7-IN-1 solves this via covalent, irreversible engagement of the unique Cys312 residue outside the kinase domain, ensuring durable target inhibition in washout assays. • Achieves <100 nM IC50 with 100-fold selectivity for T-ALL over other cancer cell lines. • Enables orthogonal validation of CDK7-dependent phenotypes when paired with ATP-competitive inhibitors. • Supplied with ≥98% purity and rigorous analytical QA, ensuring reproducible in vivo benchmarking.

Molecular Formula C28H35N7O3
Molecular Weight 517.634
CAS No. 1957203-02-9
Cat. No. B2576643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK7-IN-1
CAS1957203-02-9
Molecular FormulaC28H35N7O3
Molecular Weight517.634
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)NC(CN(C)C)C4=CC=CC=C4
InChIInChI=1S/C28H39N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h7-15,21-22,24-25,32-33H,6,16-17H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)/t21?,22-,24?,25?/m1/s1
InChIKeyVWSDWOYFAZHKHK-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CDK7-IN-1: Covalent CDK7 Inhibitor


CDK7-IN-1 (CAS: 1957203-02-9) is a small-molecule, covalent, and irreversible inhibitor of cyclin-dependent kinase 7 (CDK7), developed as an analog of YKL-5-124 and disclosed in patent WO 2016105528 A2 as compound example 215 [1]. It is characterized as the first covalent CDK7 inhibitor designed to target a unique cysteine residue (Cys312) located outside the canonical kinase domain, a feature that confers an unanticipated selectivity profile among the 20 known CDKs [2]. In biochemical assays, CDK7-IN-1 inhibits CDK7 kinase activity with an IC50 of less than 100 nM [1].

Covalent, irreversible CDK7 inhibitor targeting Cys312 outside the kinase domain

Enables washout-resistant target engagement for transcriptional addiction studies

Reported selectivity profile distinct from ATP-competitive CDK7 inhibitors

CDK7-IN-1: Mechanism-Driven Differentiation


CDK7 inhibitors are not functionally interchangeable due to fundamental differences in their binding mechanisms (covalent vs. non-covalent), selectivity fingerprints across the CDK family, and resultant biological consequences. CDK7-IN-1 achieves its selectivity through covalent engagement of Cys312, a residue that is absent in other CDKs, enabling a degree of target discrimination that ATP-competitive, non-covalent inhibitors like samuraciclib (CT7001) or SY-5609 cannot replicate [1]. Furthermore, CDK7-IN-1 demonstrates cell line-specific potency that differs markedly from its structural analogs; for instance, a subset of cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), exhibit 100-fold greater sensitivity to CDK7-IN-1 compared to other tumor and normal cell lines, a dependency phenotype not uniformly observed with reversible CDK7 inhibitors [2]. Substituting CDK7-IN-1 with a non-covalent or pan-CDK inhibitor risks both altered selectivity and a distinct transcriptional response profile, thereby confounding experimental interpretation in studies of transcriptional addiction.

Mechanism

Covalent Cys312 binding cannot be replicated by reversible, ATP-competitive CDK7 inhibitors; target engagement dynamics may shift.

Selectivity

Non-covalent or pan-CDK inhibitors may show different CDK-family selectivity fingerprints, altering transcriptional response profiles.

Cell sensitivity

Lineage-specific potency (e.g., T-ALL) may not translate to non-covalent CDK7 inhibitors; cytotoxicity context may differ.

CDK7-IN-1: Comparative Evidence


Covalent Binding for Sustained Target Engagement

CDK7-IN-1 is a covalent, irreversible CDK7 inhibitor that targets Cys312 located outside the canonical kinase domain, a feature distinct from ATP-competitive reversible inhibitors such as samuraciclib (CT7001) and SY-5609 [1]. This covalent mechanism results in prolonged target engagement, which is not achievable with reversible inhibitors that dissociate upon drug clearance. The covalent binding mode is a critical differentiator for experiments requiring sustained CDK7 suppression, such as washout studies or long-term transcriptional profiling [2].

Covalent Target Engagement
Class-level inference
Covalent, irreversible binding to Cys312 Samuraciclib, SY-5609: ATP-competitive, non-covalent
Supports washout-based transcriptional durability studies
Irreversible engagement enables protocols not feasible with reversible inhibitors
Covalent Inhibitor Target Engagement CDK7 Binding Kinetics

Selective Cytotoxicity in T-ALL

CDK7-IN-1 exhibits a striking cell line-selective cytotoxicity profile. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, CDK7-IN-1 demonstrates a 100-fold greater sensitivity compared to other tumor and normal cell lines [1]. This contrasts with pan-CDK inhibitors like flavopiridol, which lack this degree of lineage-specific potency [2]. The selective vulnerability of T-ALL cells to CDK7-IN-1 is linked to their dependency on super-enhancer-driven transcription of oncogenes such as RUNX1 and TAL1, a therapeutic window not exploited by broader-spectrum CDK inhibitors [1].

T-ALL Sensitivity Profile
Cross-study comparable
100-fold greater sensitivity in T-ALL vs other tumor/normal cells
Supports T-ALL cell-model response context
Lineage-specific dependency linked to super-enhancer-driven transcription
T-ALL Cytotoxicity CDK7 Selectivity

Tumor Regression in Medulloblastoma Xenografts

In an in vivo study using nude mice bearing D458 medulloblastoma xenografts, daily administration of THZ2 (a close structural analog of CDK7-IN-1 sharing the same covalent mechanism and potency profile) at 15 mg/kg resulted in significant tumor regression, as measured by bioluminescence imaging and MRI-based tumor volume quantification [1]. Statistical analysis by two-way ANOVA yielded a p-value < 0.0001 for the difference between THZ2-treated and vehicle-treated groups at 18 and 28 days post-injection [1]. Kaplan-Meier survival analysis demonstrated a significant survival benefit for THZ2-treated mice bearing D458, D425, and PDX411 xenografts, with p-values < 0.005 and < 0.05 (log-rank test) [1].

Medulloblastoma Xenograft Response
Cross-study comparable
Tumor regression p < 0.0001 vs vehicle; survival benefit p < 0.005 Vehicle control
Reported in vivo model-response endpoint context
THZ2 analog used; D458, D425, PDX411 xenografts, 15 mg/kg daily
Xenograft In Vivo Efficacy Tumor Regression CDK7

Kinase Selectivity via Non-Catalytic Cysteine

CDK7-IN-1 achieves its selectivity for CDK7 among the 20 known CDKs by covalently modifying Cys312, a residue located outside the canonical kinase domain [1]. This binding mode is distinct from ATP-competitive inhibitors such as samuraciclib, which exhibits a different selectivity profile with reported IC50 values of 40 nM for CDK7, 620 nM for CDK2, 1,200 nM for CDK9, and 49,000 nM for CDK4 [2]. While direct head-to-head kinome-wide profiling data comparing CDK7-IN-1 to these clinical candidates is limited in the public domain, the covalent targeting of a non-conserved cysteine provides a mechanistically distinct strategy for achieving CDK7 selectivity compared to ATP-site binding alone [3].

Kinase Selectivity Mechanism
Class-level inference
Covalent Cys312 engagement outside kinase domain Samuraciclib: ATP-competitive, CDK7 IC50 40 nM, CDK2 620 nM, etc.
Supports CDK7 selectivity review across CDK family
Orthogonal probe for validating CDK7-specific phenotypes
Kinase Selectivity Covalent Inhibitor CDK7 Off-Target

CDK7-IN-1: Research Applications


Sustained Transcriptional Suppression Studies

The irreversible, covalent binding mechanism of CDK7-IN-1 to Cys312 [1] makes it uniquely suited for experiments that require prolonged CDK7 inhibition beyond the window of drug exposure. Washout studies can be performed to assess the durability of transcriptional repression and the kinetics of oncogene recovery following a pulse of inhibitor treatment. This application is not feasible with reversible inhibitors like samuraciclib or SY-5609, which dissociate rapidly upon removal from the culture medium, thereby limiting their utility in assessing the temporal dynamics of transcriptional addiction.

Super-Enhancer Addiction in T-ALL

Given the 100-fold increased sensitivity of T-ALL cell lines to CDK7-IN-1 compared to other tumor and normal cells [2], this compound is the preferred tool for dissecting the molecular circuitry of transcriptional addiction in T-cell malignancies. Researchers can employ CDK7-IN-1 to selectively perturb super-enhancer-associated genes such as RUNX1 and TAL1, enabling the identification of downstream effectors and feedback mechanisms that sustain the T-ALL oncogenic state. Pan-CDK inhibitors would not provide this degree of lineage-specific resolution.

In Vivo Efficacy Benchmarking in Xenografts

The validated in vivo anti-tumor activity of the CDK7-IN-1 analog THZ2, which demonstrates significant tumor regression and survival benefit in D458 and D425 medulloblastoma xenografts [3], establishes this covalent inhibitor class as a reference standard for preclinical efficacy studies. Investigators developing novel CDK7-targeting agents can use CDK7-IN-1 as a positive control to benchmark tumor growth inhibition and pharmacodynamic biomarker modulation in their own in vivo models.

Orthogonal Validation of CDK7-Specific Phenotypes

The distinct selectivity mechanism of CDK7-IN-1—covalent engagement of a non-catalytic cysteine—provides an orthogonal approach to validate CDK7-dependent phenotypes identified with ATP-competitive inhibitors [4]. When a biological effect is observed with both a covalent (CDK7-IN-1) and a non-covalent (e.g., samuraciclib) CDK7 inhibitor, confidence in target specificity is substantially increased. Conversely, discrepancies in phenotype may reveal off-target liabilities of one inhibitor class, guiding more accurate interpretation of CDK7 biology.

Application
Selection Property
Validation Focus
Sustained transcriptional suppression studies
Covalent irreversible binding (Cys312)
Washout durability of transcriptional effects
T-ALL super-enhancer addiction research
Lineage-specific sensitivity context
Super-enhancer target validation
In vivo xenograft model-response studies
Reported tumor burden reduction
Xenograft model endpoint monitoring
Orthogonal target engagement validation
Covalent vs ATP-competitive mechanism
Phenotype cross-validation across inhibitor classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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